![molecular formula C10H9BrN2O B11864601 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position on the pyrido[1,2-a]pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is typically carried out at 130°C in DMF (dimethylformamide) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Chalcogenation Reactions: The compound can undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Chalcogenation: Reagents such as aryl thiols and aryl selenols are used under mild reaction conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chalcogenation Products: 3-ArS/ArSe derivatives with high yields (up to 95%) under mild conditions.
Scientific Research Applications
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through a radical mechanistic pathway during its chemical transformations . detailed studies on its biological mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with a chloromethyl group instead of an ethyl group.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and are studied for their pharmacological properties.
Uniqueness
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and potential therapeutic agents.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-bromo-2-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-8-5-10(14)13-6-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 |
InChI Key |
ZXVFHDBHYXBUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




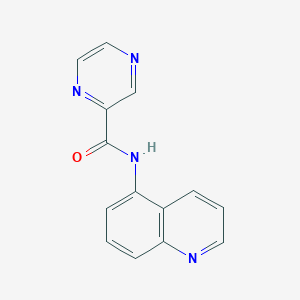
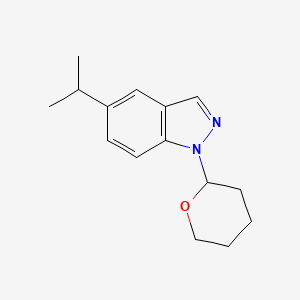
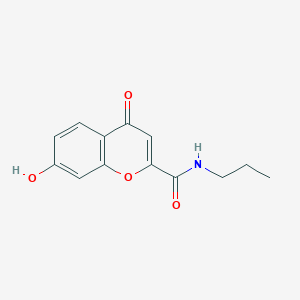
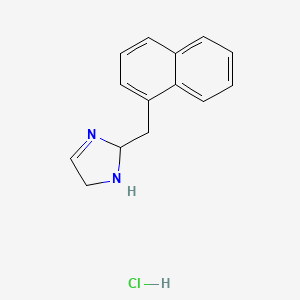

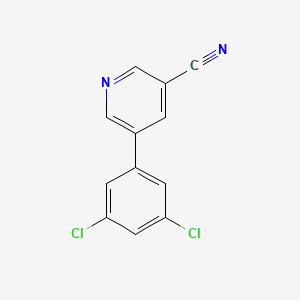
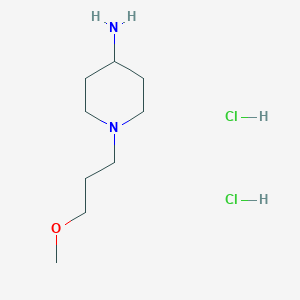

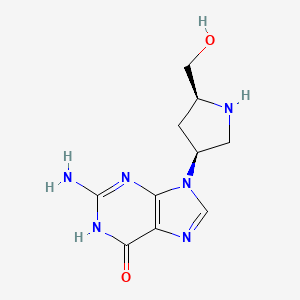
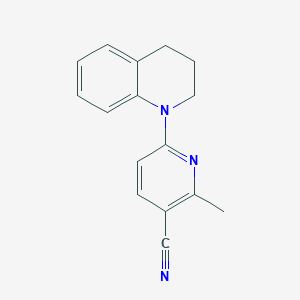
![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)
![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)
